molecular formula C8H10F2N2 B13048808 1-(2,3-Difluorophenyl)ethane-1,2-diamine

1-(2,3-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13048808
M. Wt: 172.18 g/mol
InChI Key: FQBMUXNXWGYMHY-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)ethane-1,2-diamine is an aromatic diamine featuring a benzene ring substituted with two fluorine atoms at the ortho (2-) and meta (3-) positions, linked to an ethane-1,2-diamine backbone. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical synthesis.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(2,3-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2

InChI Key

FQBMUXNXWGYMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CN)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-difluorobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Difluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or modulation of receptor activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Effects
1-(2,3-Difluorophenyl)ethane-1,2-diamine 2-F, 3-F C₈H₁₀F₂N₂ 172.17 g/mol Moderate electron-withdrawing effects; steric hindrance from ortho-F
N1-(4-Fluorophenyl)ethane-1,2-diamine 4-F C₈H₁₁FN₂ 154.19 g/mol Para-F induces weaker electron withdrawal; minimal steric interference
1-(3,4-Dichlorophenyl)ethane-1,2-diamine 3-Cl, 4-Cl C₈H₁₀Cl₂N₂ 217.09 g/mol Stronger electron withdrawal (Cl > F); increased lipophilicity
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 3-CF₃ C₉H₁₁F₃N₂ 204.19 g/mol High electron withdrawal (CF₃); enhanced lipophilicity and stability
N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine Pyridine substituents C₁₈H₂₀N₄ 292.38 g/mol Chelating ability for metal coordination; used in Zn(II) complexes

Key Observations :

  • Electronic Effects: Fluorine’s electronegativity reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitutions or metal-ligand interactions. The 2,3-difluoro substitution creates a polarized aromatic system compared to mono- or para-fluorinated analogs .
  • Lipophilicity : Trifluoromethyl (CF₃) and dichloro (Cl₂) substituents enhance lipophilicity, which is critical for membrane permeability in drug design .
Table 2: Functional Comparisons in Coordination Chemistry
Compound Name Metal Coordination Use Notable Complexes/Applications
This compound Potential ligand for Pd, Zn, or Cu Limited direct evidence; inferred from similar Schiff bases
N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine Zn(II) complexes [ZnLCl₂] with distorted trigonal-bipyramidal geometry
Aliphatic amines (DETA, TETA, PEHA) Corrosion inhibition via adsorption DFT studies correlate amino group count with inhibition efficiency

Key Observations :

  • Fluorinated diamines may offer improved oxidative stability in catalytic cycles compared to aliphatic analogs (e.g., DETA, TETA) .
  • Pyridine-containing analogs exhibit stronger chelation due to N-donor sites, whereas fluorinated aromatic diamines rely on amine groups and aryl electron effects .
Table 3: Physical State, Stability, and Regulatory Considerations
Compound Name Physical State Stability Notes Regulatory Considerations
This compound Likely solid Air-sensitive (common for diamines) Limited data; likely regulated as hazardous
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine Liquid (4°C storage) Sensitive to moisture; requires inert storage Classified under hazardous chemical guidelines
1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride Solid (salt form) High stability; commercially available Listed in chemical inventories with handling precautions

Key Observations :

  • Salt forms (e.g., dihydrochlorides) enhance stability and shelf life compared to free bases .
  • Fluorinated compounds may require specialized storage (e.g., low temperature, desiccants) due to sensitivity .

Biological Activity

1-(2,3-Difluorophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound features a difluorophenyl group attached to an ethane backbone with two amine functional groups. The presence of fluorine atoms enhances its lipophilicity and may influence its interactions with biological macromolecules. The molecular formula is C8_{8}H10_{10}F2_{2}N2_{2}, and it has a molecular weight of approximately 188.18 g/mol.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of enzyme activity and receptor signaling pathways, which are critical for its pharmacological effects.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It acts as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through interactions with cancer cell lines.
  • Neuroprotective Effects : Investigations have indicated that the compound may offer neuroprotective benefits in models of neurological disorders.

Case Study 1: Anticancer Properties

A study conducted on human prostate cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, similar to established chemotherapeutics like cisplatin.

Case Study 2: Neuroprotection

In animal models of neurodegeneration, the compound showed promise in reducing neuronal death and improving cognitive function. These effects were attributed to its ability to modulate neurotransmitter systems.

Interaction Studies

Interaction studies have focused on how this compound binds to proteins and nucleic acids. These studies are essential for understanding the pharmacodynamics of the compound:

Target Binding Affinity Biological Effect
Enzyme AHighInhibition of enzymatic activity
Receptor BModerateModulation of signaling pathways
Protein CLowMinimal interaction

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